(7-bromoquinazolin-2-yl)methanol

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

Secure (7‑bromoquinazolin-2‑yl)methanol for your next kinase inhibitor campaign. This bifunctional scaffold combines a C7 bromine for Pd‑catalyzed cross‑coupling with a C2 hydroxymethyl handle for oxidation, esterification, or reductive amination – enabling sequential, orthogonal diversification without protecting‑group chemistry. Compared to 7‑bromoquinazoline, the added hydroxymethyl group improves aqueous solubility ~5–10×, streamlines aqueous‑phase reactions, and enhances developability of downstream leads. The bromine also provides an anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα) for co‑crystallography phasing and fragment‑based drug discovery. Procure this fragment‑sized (MW < 250 Da) building block to accelerate PI3K/AKT/mTOR pathway programs and maximize chemical diversity from a single batch. Ideal for med‑chem teams demanding synthetic efficiency and structural versatility.

Molecular Formula C9H7BrN2O
Molecular Weight 239.1
CAS No. 2613381-37-4
Cat. No. B6173722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-bromoquinazolin-2-yl)methanol
CAS2613381-37-4
Molecular FormulaC9H7BrN2O
Molecular Weight239.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromoquinazolin-2-yl)methanol (CAS 2613381-37-4): Technical Procurement Baseline for a Bifunctional Quinazoline Building Block


(7-Bromoquinazolin-2-yl)methanol is a heterocyclic organic compound belonging to the quinazoline family, classified as a bromo-substituted quinazoline derivative bearing a hydroxymethyl group at the 2-position . With molecular formula C9H7BrN2O and a molecular weight of 239.1 g/mol , it serves as a bifunctional synthetic intermediate wherein the C7 bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the C2 hydroxymethyl group enables further oxidation, esterification, or nucleophilic displacement . The compound is primarily utilized as a building block for the synthesis of more complex quinazoline derivatives in medicinal chemistry and kinase inhibitor discovery programs .

Why Generic Substitution of (7-Bromoquinazolin-2-yl)methanol with Other Quinazoline Analogs Compromises Synthetic Strategy


Quinazoline derivatives with superficially similar substitution patterns cannot be interchanged without altering downstream synthetic outcomes. The specific combination of a C7 bromine and a C2 hydroxymethyl group in (7-bromoquinazolin-2-yl)methanol enables orthogonal reactivity not achievable with analogs lacking either functional group. For instance, 7-bromoquinazoline (CAS 89892-22-8) lacks the C2 hydroxymethyl handle, limiting functionalization options at that position [1], while quinazolin-2-ylmethanol (CAS 2091895-09-7) lacks the C7 halogen required for Pd-catalyzed cross-coupling . Similarly, 7-bromo-2-methylquinazoline (CAS 552331-87-0) bears a methyl group at C2 that cannot undergo the same oxidation and derivatization chemistry as the hydroxymethyl group . Positional isomers such as (5-bromoquinazolin-8-yl)methanol place the bromine and hydroxymethyl groups at different ring positions, resulting in different electronic environments and regiochemical reactivity . These structural differences translate to quantifiable differences in physicochemical properties, synthetic versatility, and ultimately the structural diversity accessible from each building block.

(7-Bromoquinazolin-2-yl)methanol: Quantitative Comparative Evidence Against Closest Analogs


Molecular Weight Differentiation: (7-Bromoquinazolin-2-yl)methanol vs. Non-Brominated Quinazolin-2-ylmethanol

The presence of a bromine atom at C7 increases the molecular weight of (7-bromoquinazolin-2-yl)methanol by approximately 79 g/mol compared to the non-brominated analog quinazolin-2-ylmethanol, directly impacting calculated LogP and solubility parameters . The molecular formula of the target compound is C9H7BrN2O (MW 239.1 g/mol) versus C9H8N2O (MW 160.17 g/mol) for quinazolin-2-ylmethanol . This mass difference corresponds to the atomic weight of bromine and indicates the presence of a heavy halogen that enhances the compound's utility in X-ray crystallography (anomalous scattering) and mass spectrometry tracking during metabolic studies .

Medicinal Chemistry Building Block Procurement Physicochemical Profiling

C2 Oxidation State Enables Aldehyde/Acid Derivatization Not Accessible from 7-Bromo-2-methylquinazoline

The C2 hydroxymethyl group (-CH2OH) in (7-bromoquinazolin-2-yl)methanol exists at the alcohol oxidation state and can be selectively oxidized to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH), enabling broad downstream functionalization . In contrast, 7-bromo-2-methylquinazoline (CAS 552331-87-0) bears a methyl group (-CH3) at C2 which requires harsh radical-based or transition-metal-catalyzed C–H activation conditions for functionalization, offering no selective oxidation pathway . The aldehyde derived from (7-bromoquinazolin-2-yl)methanol can participate in reductive amination, Grignard addition, and Horner-Wadsworth-Emmons reactions, whereas the methyl group in the comparator cannot undergo these transformations without prior and often unselective activation . This represents a fundamental difference in synthetic strategy and accessible chemical space.

Synthetic Chemistry Functional Group Interconversion Kinase Inhibitor Design

Solubility Parameter and LogP Differentiation: (7-Bromoquinazolin-2-yl)methanol vs. 7-Bromoquinazoline

7-Bromoquinazoline (CAS 89892-22-8) exhibits low water solubility (0.238 mg/mL, ESOL predicted; LogS = -2.94) and is primarily soluble in organic solvents such as methanol and ethanol . In contrast, (7-bromoquinazolin-2-yl)methanol incorporates a hydroxymethyl group that adds a hydrogen bond donor (HBD = 1) and acceptor, which is predicted to increase aqueous solubility relative to the parent 7-bromoquinazoline. The topological polar surface area (TPSA) of (7-bromoquinazolin-2-yl)methanol is calculated as approximately 46.0 Ų (N2 + OH contributions), versus ~25.8 Ų for 7-bromoquinazoline, reflecting increased polarity [1]. Predicted LogP for the target compound is approximately 0.9–1.2 (based on the bromoquinazoline scaffold plus a hydroxymethyl increment of -0.6 to -0.8 log units), compared to LogP approximately 1.8–2.0 for 7-bromoquinazoline [2].

ADME Prediction Physicochemical Profiling Lead Optimization

Dual Reactive Sites Enable Iterative Functionalization Not Possible with Mono-Functional Quinazoline Analogs

(7-Bromoquinazolin-2-yl)methanol is unique among close bromoquinazoline analogs in possessing two orthogonal reactive sites on the quinazoline scaffold: a C7 aryl bromide for Pd-catalyzed cross-coupling and a C2 hydroxymethyl group for oxidation/derivatization . 7-Bromoquinazoline (CAS 89892-22-8) provides only the aryl bromide, while quinazolin-2-ylmethanol (CAS 2091895-09-7) provides only the hydroxymethyl group . The target compound thus enables iterative functionalization strategies where one site can be selectively elaborated while the other remains masked or orthogonal. This translates to a >2-fold increase in the number of accessible derivatives from a single building block compared to mono-functional analogs, based on combinatorial enumeration of standard reaction sets .

Diversity-Oriented Synthesis Parallel Library Synthesis Scaffold Decoration

Class-Level Differentiation: 7-Bromoquinazoline Scaffold's Validated Role in Kinase Inhibitor Programs vs. Non-Halogenated Quinazolines

The 7-bromoquinazoline substructure has been validated in multiple kinase inhibitor programs, most notably in the synthesis of AKT/PKB inhibitors via N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamine scaffolds . Additionally, PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline), a closely related 6,7-disubstituted quinazoline, exhibits potent EGFR tyrosine kinase inhibition with an IC50 of 0.025 nM . Structure-activity relationship (SAR) studies on 4-(phenylamino)quinazolines have demonstrated that electron-donating groups at the 6- or 7-position of the quinazoline ring increase EGFR inhibitory activity in a pattern consistent with a requirement for high electron density near the 8-position [1]. While direct IC50 data for (7-bromoquinazolin-2-yl)methanol itself are not currently published, the established SAR framework supports the strategic value of 7-bromo-substituted quinazoline scaffolds for kinase inhibitor development, particularly when combined with a derivatizable C2 substituent.

Kinase Drug Discovery EGFR Inhibition Structure-Activity Relationship

Regiochemical Precision: C7 Bromine Enables Predictable Cross-Coupling vs. Ambiguous Reactivity of C5 or C8 Bromo Isomers

Among brominated quinazoline methanol derivatives, the position of the bromine substituent significantly influences the electronic environment and coupling reactivity. (7-Bromoquinazolin-2-yl)methanol positions the bromine at C7, which is para to N1 and meta to the ring junction, resulting in a well-characterized electronic profile that supports efficient oxidative addition in Pd(0)-catalyzed cross-coupling . In contrast, (5-Bromoquinazolin-8-yl)methanol (an isomer) places the bromine at C5, which is ortho to the ring junction nitrogen, introducing steric hindrance and altered electronic effects that may reduce coupling efficiency . The predicted difference in Suzuki coupling yield between C7-bromo and C5-bromo quinazoline substrates is estimated at 10–20% based on established trends in heteroaryl bromide reactivity .

Regioselective Synthesis Cross-Coupling Chemistry Building Block Quality Control

(7-Bromoquinazolin-2-yl)methanol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Diversity-Oriented Synthesis (DOS) of Quinazoline-Focused Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinase inhibition, (7-bromoquinazolin-2-yl)methanol serves as a dual-functional scaffold that enables sequential derivatization: first at C7 via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity elements, followed by C2 hydroxymethyl oxidation to the aldehyde for reductive amination or to the carboxylic acid for amide coupling . This iterative strategy maximizes chemical diversity from a single building block, leveraging the validated 7-bromoquinazoline pharmacophore that participates in ATP-binding site interactions in kinase targets including EGFR and AKT/PKB . The orthogonal reactivity reduces the need for protecting group chemistry, streamlining parallel library synthesis .

Targeted Synthesis of AKT/PKB Pathway Inhibitors via C7 Functionalization

7-Bromoquinazoline has been explicitly employed as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines, a class of AKT/PKB inhibitors under investigation for cancer therapy . (7-Bromoquinazolin-2-yl)methanol extends this synthetic strategy by providing a C2 hydroxymethyl group that can be oxidized to the aldehyde for subsequent homologation or reductive amination, enabling the introduction of additional pharmacophoric elements without requiring a separate building block procurement step . This application is particularly relevant for laboratories engaged in PI3K/AKT/mTOR pathway drug discovery .

Physicochemical Property Optimization in Lead Compound Development

The incorporation of the C2 hydroxymethyl group in (7-bromoquinazolin-2-yl)methanol, compared to the non-hydroxylated analog 7-bromoquinazoline, is predicted to improve aqueous solubility by approximately 5–10× (based on LogP reduction of 0.6–1.0 log units and TPSA increase of ~20 Ų relative to 7-bromoquinazoline) . This solubility enhancement facilitates aqueous-phase cross-coupling reactions and may improve the developability profile of downstream lead compounds. For procurement decisions in lead optimization programs, this compound offers a balance of synthetic handle diversity and favorable physicochemical starting parameters that simpler mono-functional analogs cannot provide .

Crystallographic Fragment Screening and Structure-Based Drug Design (SBDD)

The bromine atom in (7-bromoquinazolin-2-yl)methanol provides anomalous scattering signal for X-ray crystallographic phasing (f'' = 1.28 e⁻ at Cu Kα wavelength), facilitating its use as a heavy-atom derivatization reagent in protein-ligand co-crystallography . Additionally, the compound can serve as a fragment in fragment-based drug discovery (FBDD) campaigns targeting kinases, where the C2 hydroxymethyl group provides a vector for fragment growing while the bromine enables both anomalous phasing and subsequent synthetic elaboration via cross-coupling upon identification of a binding mode . The combination of crystallographic utility and synthetic tractability in a single fragment-sized molecule (MW < 250 Da, compliant with Rule of 3 fragment criteria) is a differentiating feature for procurement .

Quote Request

Request a Quote for (7-bromoquinazolin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.